molecular formula C7H7BrClN B13651210 2-(Bromomethyl)-4-chloro-5-methylpyridine

2-(Bromomethyl)-4-chloro-5-methylpyridine

Cat. No.: B13651210
M. Wt: 220.49 g/mol
InChI Key: BMUPESAIMHDKEI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-5-methylpyridine typically involves the bromination of 4-chloro-5-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and more efficient brominating agents to minimize by-products and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-5-methylpyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 4-chloro-5-methylpyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: 4-chloro-5-methylpyridine.

Scientific Research Applications

2-(Bromomethyl)-4-chloro-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-5-methylpyridine is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted pyridine derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine
  • 4-Chloro-2-(bromomethyl)pyridine
  • 5-Methyl-2-(bromomethyl)pyridine

Uniqueness

2-(Bromomethyl)-4-chloro-5-methylpyridine is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(bromomethyl)-4-chloro-5-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,3H2,1H3

InChI Key

BMUPESAIMHDKEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CBr)Cl

Origin of Product

United States

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